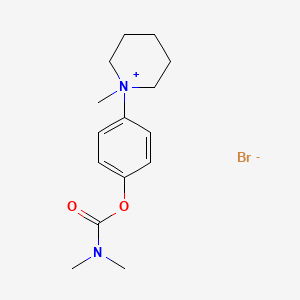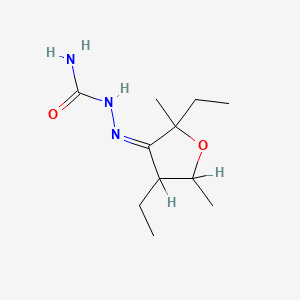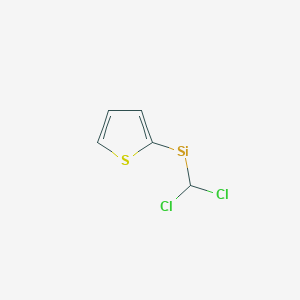
CID 78063596
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063596” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78063596 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. The industrial production process may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards .
Chemical Reactions Analysis
Types of Reactions: CID 78063596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties .
Scientific Research Applications
CID 78063596 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, it has potential therapeutic applications, while in industry, it can be used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of CID 78063596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78063596 include those with related chemical structures and properties. These compounds can be identified using databases such as PubChem, which allows for the comparison of molecular structures and properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties, which make it particularly suitable for certain applications. This uniqueness can be attributed to its specific molecular structure and the functional groups it contains .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, coupled with its ability to undergo a wide range of reactions, make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C5H4Cl2SSi |
|---|---|
Molecular Weight |
195.14 g/mol |
InChI |
InChI=1S/C5H4Cl2SSi/c6-5(7)9-4-2-1-3-8-4/h1-3,5H |
InChI Key |
DNRXWKDKUCJLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


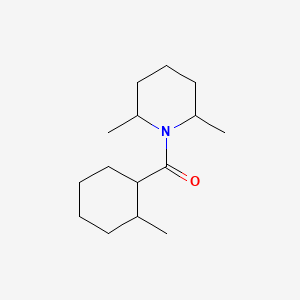

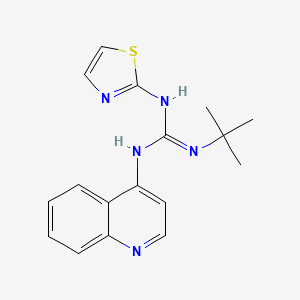
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
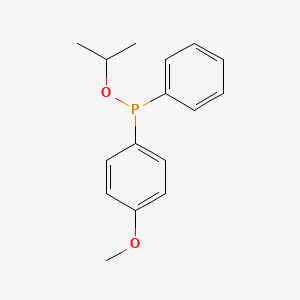
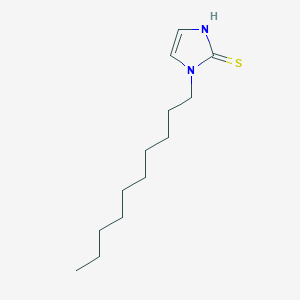
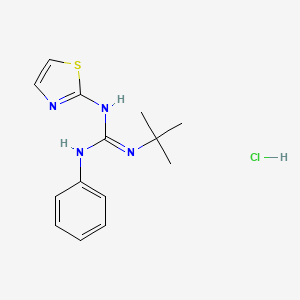

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)

